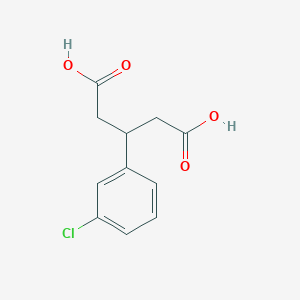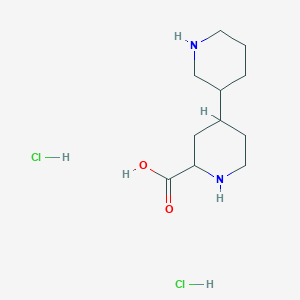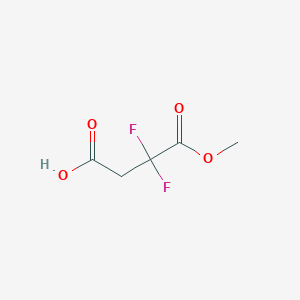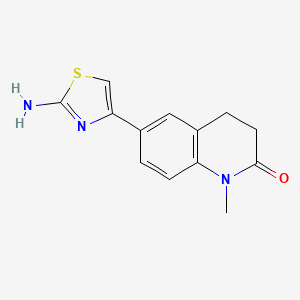
3-phenyl-2-(pyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-2-(pyridin-3-yl)propanoic acid, also known as 3-phenyl-2-pyridylpropanoic acid or 3-PPA, is a naturally occurring organic compound with a wide range of applications in research and laboratory experiments. It is a white crystalline solid with a melting point of about 150 °C and a boiling point of about 360 °C. 3-PPA is used in a variety of scientific research applications, including its use as a reagent for the synthesis of other compounds, as a catalyst for biochemical reactions, and as a pharmaceutical agent.
科学的研究の応用
3-PPA has a wide range of applications in scientific research due to its unique properties. It is used as a reagent for the synthesis of other compounds, as a catalyst for biochemical reactions, and as a pharmaceutical agent. It has been used to synthesize a variety of compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of other organic compounds. Additionally, 3-PPA has been used as a pharmaceutical agent in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
作用機序
The mechanism of action of 3-PPA is still not fully understood. However, it is believed that 3-PPA interacts with various proteins in the body, which can lead to changes in the activity of those proteins. In particular, 3-PPA has been shown to interact with certain enzymes, such as cytochrome P450, which can lead to changes in the activity of those enzymes. Additionally, 3-PPA has been shown to interact with certain receptors, such as the GABA receptor, which can lead to changes in the activity of those receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PPA are still being studied. However, it has been shown to have a variety of effects on the body, including the following:
1. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450.
2. It has been shown to inhibit the activity of certain receptors, such as the GABA receptor.
3. It has been shown to inhibit the activity of certain proteins, such as the protein kinase C.
4. It has been shown to inhibit the activity of certain hormones, such as cortisol.
5. It has been shown to have anti-inflammatory effects.
6. It has been shown to have anti-cancer effects.
7. It has been shown to have anti-oxidant effects.
実験室実験の利点と制限
The use of 3-PPA in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 3-PPA in laboratory experiments is that it is a relatively inexpensive reagent, making it a cost-effective choice for many experiments. Additionally, 3-PPA is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to the use of 3-PPA in laboratory experiments. One of the main limitations is that 3-PPA can be toxic in high concentrations, and can cause skin irritation and respiratory problems. Additionally, 3-PPA can react with certain chemicals, and can be difficult to remove from the reaction mixture.
将来の方向性
Despite its wide range of applications, there are still many unanswered questions about the effects and mechanisms of action of 3-PPA. Future research should focus on better understanding the biochemical and physiological effects of 3-PPA, as well as its potential toxicity. Additionally, further research should focus on developing new synthesis methods for 3-PPA, as well as exploring new applications for the compound. Finally, further research should focus on developing better methods for the removal of 3-PPA from reaction mixtures, as well as exploring new ways to reduce its toxicity.
合成法
3-PPA can be synthesized in a variety of ways, including the following:
1. The reaction of phenylacetic acid with pyridine in the presence of an acid catalyst.
2. The reaction of 3-bromo-2-pyridylpropanoic acid with sodium hydroxide.
3. The reaction of 3-bromo-2-pyridylpropanoic acid with potassium carbonate.
4. The reaction of 3-bromo-2-pyridylpropanoic acid with sodium bicarbonate.
5. The reaction of 3-bromo-2-pyridylpropanoic acid with tert-butyl alcohol.
特性
IUPAC Name |
3-phenyl-2-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFVJLMAJFGUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-(pyridin-3-yl)propanoic acid | |
CAS RN |
212792-93-3 |
Source


|
| Record name | 3-phenyl-2-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)



![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)

![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)
